2-Phenyl-4-isonicotinyl-hydrazino-8-methoxy-quinoline
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Overview
Description
2-Phenyl-4-isonicotinyl-hydrazino-8-methoxy-quinoline is a complex organic compound that belongs to the class of quinoline derivatives. . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-isonicotinyl-hydrazino-8-methoxy-quinoline typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with a ketone in the presence of an acidic catalyst
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields . Additionally, phase-transfer catalysis and metal-mediated reactions are often employed to enhance the efficiency of the synthetic process .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-isonicotinyl-hydrazino-8-methoxy-quinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides, which have distinct biological activities.
Substitution: Various substitution reactions can introduce different functional groups, modifying the compound’s activity and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon and copper catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Phenyl-4-isonicotinyl-hydrazino-8-methoxy-quinoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Known for its antinociceptive properties.
Quinazoline Derivatives: Exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.
Hydrazone Derivatives: Known for their antimicrobial and antitubercular activities.
Uniqueness
2-Phenyl-4-isonicotinyl-hydrazino-8-methoxy-quinoline stands out due to its unique combination of functional groups, which confer distinct biological activities and make it a versatile compound for various applications .
Properties
CAS No. |
159586-87-5 |
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Molecular Formula |
C22H18N4O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N'-(8-methoxy-2-phenylquinolin-4-yl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C22H18N4O2/c1-28-20-9-5-8-17-19(25-26-22(27)16-10-12-23-13-11-16)14-18(24-21(17)20)15-6-3-2-4-7-15/h2-14H,1H3,(H,24,25)(H,26,27) |
InChI Key |
AIWQAEJDZYZNQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2NNC(=O)C3=CC=NC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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